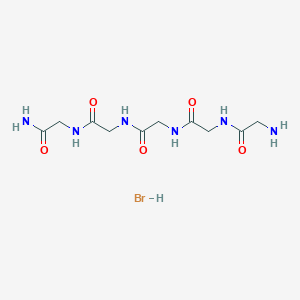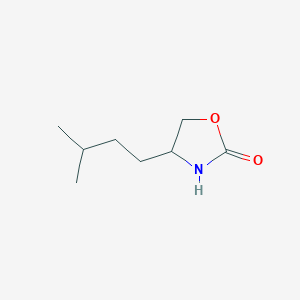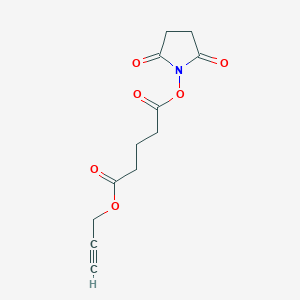
5-Amino-4-fluoro-2-methyl-N-propylbenzamide
Overview
Description
5-Amino-4-fluoro-2-methyl-N-propylbenzamide, commonly referred to as AFMNPB, is a novel compound with potential applications in a variety of scientific fields. It is a white crystalline solid with a melting point of approximately 80 degrees Celsius and a boiling point of approximately 150 degrees Celsius. AFMNPB is a valuable compound due to its unique properties, which make it suitable for a number of applications. This article will discuss the synthesis method of AFMNPB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Antimicrobial Activities
Research on fluorobenzamides, including those with similar structural features to 5-Amino-4-fluoro-2-methyl-N-propylbenzamide, has shown promising antimicrobial properties. For instance, Desai et al. (2013) investigated the antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine derivatives. The presence of a fluorine atom in the benzoyl group significantly enhanced antimicrobial efficacy against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Neuroimaging and Receptor Binding Studies
Fluorinated benzamides are also explored in the development of receptor ligands for neuroimaging, particularly in positron emission tomography (PET) and single photon emission computed tomography (SPECT). Studies like those by Audenaert et al. (2004) and Catafau et al. (2006) have utilized fluorobenzamide derivatives as ligands to investigate receptor bindings in various neurological conditions, providing insights into brain functions and potential for diagnosing mental health disorders (Audenaert et al., 2004), (Catafau et al., 2006).
Synthetic Methodologies
The synthesis and characterization of fluorinated benzamides, including those structurally related to 5-Amino-4-fluoro-2-methyl-N-propylbenzamide, contribute to advancements in synthetic chemistry. Studies on the synthesis of related compounds provide valuable methodologies for the preparation of fluorinated pharmaceuticals and materials with enhanced properties. For example, the work by Groendyke et al. (2016) on iron-catalyzed, fluoroamide-directed C-H fluorination highlights a mild approach to incorporating fluorine into organic molecules, which could be applicable to the synthesis of 5-Amino-4-fluoro-2-methyl-N-propylbenzamide and similar compounds (Groendyke, AbuSalim, & Cook, 2016).
properties
IUPAC Name |
5-amino-4-fluoro-2-methyl-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-3-4-14-11(15)8-6-10(13)9(12)5-7(8)2/h5-6H,3-4,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERNMUMLJWQQFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1C)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-fluoro-2-methyl-N-propyl-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester](/img/structure/B1450669.png)












